molecular formula C16H19N3O B2570591 (E)-N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411179-72-9

(E)-N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide

Cat. No. B2570591
CAS RN: 2411179-72-9
M. Wt: 269.348
InChI Key: FPURRYXYUGKXJP-NFBGWVBBSA-N
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Description

Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For example, the cyano group might undergo reactions with nucleophiles, and the double bond in the indene structure might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure. For example, the presence of polar functional groups might increase solubility in polar solvents .

Mechanism of Action

If this compound is a drug or biologically active molecule, its mechanism of action would depend on how it interacts with biological targets in the body. This could involve binding to proteins, altering cell membrane properties, or other mechanisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications (for example, in medicine or materials science), studying its reactivity, or investigating its environmental impact .

properties

IUPAC Name

(E)-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19(2)10-4-7-16(20)18-15-9-8-13-12(11-17)5-3-6-14(13)15/h3-7,15H,8-10H2,1-2H3,(H,18,20)/b7-4+/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPURRYXYUGKXJP-NFBGWVBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide

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